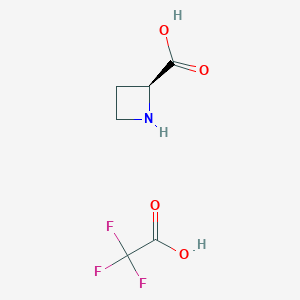
(2-(Isopropyldimethylsilyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Isopropyldimethylsilyl)phenyl)methanol: is an organosilicon compound with the molecular formula C12H20OSi It is a derivative of phenylmethanol, where the phenyl ring is substituted with an isopropyldimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropyldimethylsilyl)phenyl)methanol typically involves the reaction of phenylmethanol with isopropyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
PhCH2OH+(CH3)2SiCl(i-Pr)→PhCH2O-Si(CH3)2(i-Pr)+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (2-(Isopropyldimethylsilyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides, ethers, or esters using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halides, alkyl halides for ethers, acyl chlorides for esters.
Major Products Formed:
Oxidation: (2-(Isopropyldimethylsilyl)phenyl)aldehyde, (2-(Isopropyldimethylsilyl)phenyl)carboxylic acid.
Reduction: (2-(Isopropyldimethylsilyl)phenyl)methane.
Substitution: Various substituted phenylmethanol derivatives.
科学的研究の応用
Chemistry: (2-(Isopropyldimethylsilyl)phenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of organosilicon compounds. It is also used as a protecting group for alcohols in multi-step synthesis.
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a probe in studying enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings.
作用機序
The mechanism of action of (2-(Isopropyldimethylsilyl)phenyl)methanol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
- (2-(Trimethylsilyl)phenyl)methanol
- (2-(Tert-butyldimethylsilyl)phenyl)methanol
- (2-(Triisopropylsilyl)phenyl)methanol
Comparison: (2-(Isopropyldimethylsilyl)phenyl)methanol is unique due to the presence of the isopropyldimethylsilyl group, which imparts distinct steric and electronic properties. Compared to (2-(Trimethylsilyl)phenyl)methanol, it has greater steric bulk, which can influence its reactivity and selectivity in chemical reactions. The tert-butyldimethylsilyl and triisopropylsilyl analogs offer different steric and electronic environments, making this compound a valuable compound for fine-tuning reaction conditions and outcomes.
特性
分子式 |
C12H20OSi |
|---|---|
分子量 |
208.37 g/mol |
IUPAC名 |
[2-[dimethyl(propan-2-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C12H20OSi/c1-10(2)14(3,4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3 |
InChIキー |
VAHSDYFCDUNSMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C)(C)C1=CC=CC=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



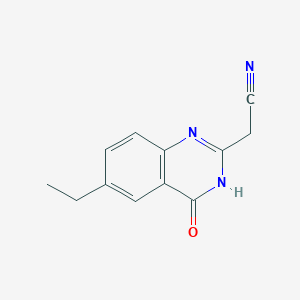



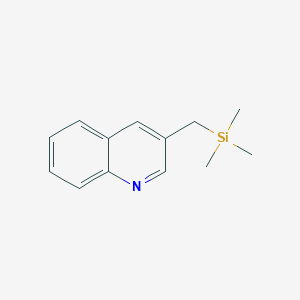


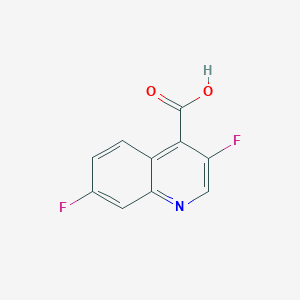

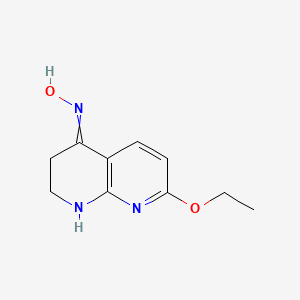
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester](/img/structure/B15068812.png)
![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)
